6-(4-Cyanophenyl)-6-oxohexanenitrile
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Overview
Description
The compound “6-(4-Cyanophenyl)-6-oxohexanenitrile” is an organic compound containing a cyanophenyl group and a nitrile group. The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, and the nitrile group is a functional group consisting of a carbon triple-bonded to a nitrogen .
Molecular Structure Analysis
The molecular structure of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would likely consist of a benzene ring attached to a six-carbon chain with a nitrile group at the end. The fourth carbon of the benzene ring would also be attached to a cyanide group .Chemical Reactions Analysis
Again, while specific reactions involving “6-(4-Cyanophenyl)-6-oxohexanenitrile” are not available, similar compounds undergo a variety of reactions. For instance, phenol hydrogenation is a common reaction used to produce cyclohexanone and cyclohexanol .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-Cyanophenyl)-6-oxohexanenitrile” would depend on its specific structure. For example, “N-(4-Cyanophenyl)-glycine” has a melting point of 237 °C and a density of 1.30 g/cm3 .Scientific Research Applications
Photolytic Generation of Cations
- The photolysis of chloroanilines, closely related to cyanophenyl compounds, leads to the efficient generation of phenyl cations, which can undergo various reactions such as addition to substrates or reduction to anilines. This process demonstrates the reactivity of phenyl cations under specific conditions, which could be relevant for understanding or utilizing similar reactivity in compounds like 6-(4-Cyanophenyl)-6-oxohexanenitrile (Guizzardi et al., 2001).
Molecular Curvature and Intermolecular Interactions
- The synthesis and characterization of compounds with cyanobiphenyl structures have shown that specific intermolecular interactions and molecular curvature can influence the formation of liquid crystal phases, such as the nematic phase. This research could provide insights into the design and development of new materials with desired liquid crystalline properties (Walker et al., 2019).
Catalysis and Synthesis
- Cyanophenyl compounds have been used in catalytic processes, such as the base-promoted homolytic aromatic substitution, to synthesize aroylated phenanthridines. This demonstrates the potential of cyanophenyl derivatives in facilitating or undergoing chemical transformations, which could be relevant for the synthesis of complex organic molecules (Leifert et al., 2013).
Luminescence and Co-Crystals
- Research on bispyridyl-substituted α,β-unsaturated ketones, which share structural similarities with cyanophenyl compounds, has led to the development of novel co-crystals with interesting luminescent properties. This indicates the potential of cyanophenyl-based compounds in the field of material science, particularly in the design of luminescent materials (Li et al., 2015).
Future Directions
properties
IUPAC Name |
4-(5-cyanopentanoyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-9-3-1-2-4-13(16)12-7-5-11(10-15)6-8-12/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMMMHHOYAIIQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCCCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642227 |
Source
|
Record name | 4-(5-Cyanopentanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Cyanophenyl)-6-oxohexanenitrile | |
CAS RN |
898767-51-6 |
Source
|
Record name | 4-Cyano-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Cyanopentanoyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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